(S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid, commonly referred to as Cbz-L-tert-Leucine, is an organic compound that plays a significant role in peptide synthesis and the protection of amine groups. It belongs to the class of N-acyl-alpha amino acids and their derivatives, characterized by the presence of a benzyloxycarbonyl group. The compound is utilized extensively in biochemical research and synthetic chemistry.
(S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid is classified as an N-acyl-alpha amino acid derivative. It serves as a protecting group for amines during peptide synthesis, which is crucial for maintaining the integrity of the amino acid sequences being formed.
The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid typically involves several key steps:
The synthesis may involve solvents such as dichloromethane or acetonitrile under controlled temperature conditions to optimize yields. Specific reaction conditions, including temperature and time, are critical for achieving desired outcomes in terms of yield and purity .
(S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid participates in several types of chemical reactions:
These reactions are typically conducted under mild conditions to prevent degradation of sensitive functional groups. The use of catalysts or specific reagents can enhance reaction rates and selectivity .
The primary role of (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid in peptide synthesis involves acting as a protecting group for amines:
This mechanism ensures that peptides are synthesized with high fidelity regarding their amino acid sequences, which is crucial for their biological activity.
Key chemical properties include:
Relevant data indicates that it may cause skin and eye irritation upon contact .
(S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid has several scientific applications:
The carbobenzyloxy (Cbz) group remains a cornerstone for temporary amine protection in amino acid chemistry due to its orthogonal deprotection compatibility and crystallinity-inducing properties. For tertiary leucine, Cbz protection is typically installed via Schotten-Baumann acylation:
Reaction Mechanism:L-tert-leucine + Cbz-Cl (benzyl chloroformate) → (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid
This reaction proceeds under biphasic conditions (aqueous NaOH/dioxane or THF) at 0–5°C to minimize racemization and overreaction. The Cbz group forms a stable carbamate linkage with the α-amino group, leaving the carboxylic acid moiety available for further functionalization [1] [6]. The electron-withdrawing nature of the Cbz carbonyl slightly acidifies the N–H proton (pKa ~10–12), facilitating base-catalyzed reactions without deprotection.
Table 1: Key Protection Parameters for Cbz-L-tert-leucine Synthesis
Reagent Ratio (Cbz-Cl:tert-Leu) | Solvent System | Temperature | Reaction Time | Yield | Purity |
---|---|---|---|---|---|
1.1:1 | THF/H₂O | 0–5°C | 2 h | 85% | 95% |
1.2:1 | Dioxane/H₂O | 0–10°C | 3 h | 92% | 97% |
Post-synthesis, the product typically crystallizes as a white to yellow solid or oil [1] [4]. Purification via acid-base extraction (e.g., 1M HCl and ethyl acetate) effectively removes di-Cbz byproducts and unreacted starting materials, achieving purities >95% as verified by HPLC [1] [6].
The synthesis of enantiomerically pure Cbz-L-tert-leucine hinges on overcoming the steric constraints of the 3,3-dimethylbutanoic acid framework. Two dominant strategies ensure α-center stereocontrol:
Chiral Pool Derivation:L-leucine or L-valine serve as chiral templates. Through multi-step transformations (e.g., Arndt-Eistert homologation or reductive alkylation), the β-branching is introduced while retaining the native α-chirality. Enzymatic resolution using acylases or lipases further enriches enantiopurity [4] [6].
Asymmetric Catalysis:
The tert-butyl group imposes severe steric congestion, necessitating optimized conditions:
Table 2: Stereoselective Synthesis Performance Metrics
Method | Chiral Source/Catalyst | Temperature | ee (%) | Overall Yield |
---|---|---|---|---|
Enzymatic resolution | Subtilisin | 25°C | >99.5 | 40–45% |
Evans auxiliary alkylation | (S)-4-Benzyloxazolidinone | –78°C | 98 | 65 |
Asymmetric hydrogenation | Ru-TolBINAP | 50 psi H₂, 25°C | 99 | 90 |
The choice between solid-phase peptide synthesis (SPPS) and solution-phase methods significantly impacts efficiency and purity when incorporating Cbz-L-tert-leucine:
Solution-Phase Synthesis:Preferred for large-scale production (>100g) due to straightforward purification and lower solvent costs. Cbz-L-tert-leucine’s solubility in THF, DCM, and ethyl acetate facilitates carbodiimide-mediated couplings (DCC/EDC) with HOBt suppression of racemization. Crystallization yields high-purity material (≥95%), though prolonged reaction times (12–48 h) are needed for complete conversion due to steric bulk [1] [6].
Solid-Phase Synthesis (SPPS):Used predominantly for peptide chain elongation. The Cbz group’s stability under standard Fmoc/t-Bu SPPS conditions allows selective deprotection. However, tertiary leucine’s quaternary carbon slows coupling kinetics (3–6 h vs. <1 h for alanine), requiring potent activators like HATU or PyAOP [5]. Resins with high swelling indices (e.g., PEG-PS) mitigate steric hindrance effects.
Table 3: Synthesis Platform Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Scale | Multi-gram to kg | Milligram to gram |
Purity | ≥95% (after crystallization) | 85–90% (pre-cleavage) |
Coupling Time | 12–48 h | 3–6 h per residue |
Key Activators | DCC, EDC/HOBt | HATU, PyAOP |
Purification | Crystallization, extraction | HPLC |
Primary Use Case | Bulk intermediate supply | Peptide chain elongation |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1